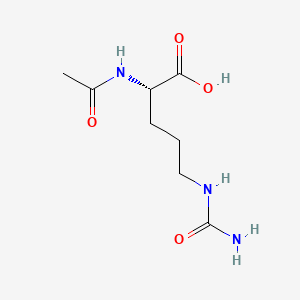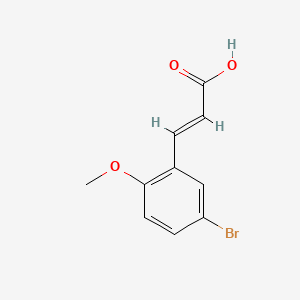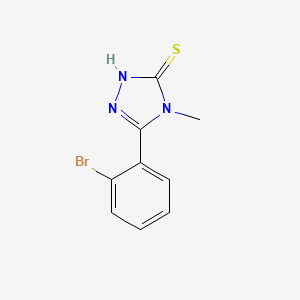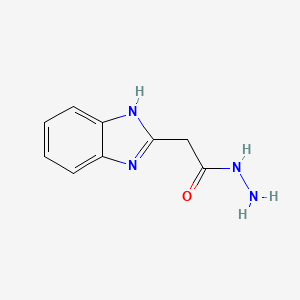![molecular formula C15H16O4 B1269052 5-[(4-Isopropylphenoxy)methyl]-2-furoic acid CAS No. 406470-58-4](/img/structure/B1269052.png)
5-[(4-Isopropylphenoxy)methyl]-2-furoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-[(4-Isopropylphenoxy)methyl]-2-furoic acid” is a chemical compound with the molecular formula C15H16O4 . It has an average mass of 260.285 Da and a monoisotopic mass of 260.104858 Da .
Molecular Structure Analysis
The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this furan ring is a carboxylic acid group (-COOH), and a chain that includes an isopropylphenol group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.28 and a complexity of 295 . It has a topological polar surface area of 59.7, indicating it has some polar character . The compound has a XLogP3 value of 3.5, suggesting it has some degree of lipophilicity .Wissenschaftliche Forschungsanwendungen
Biocatalysis and Biomass Conversion
Application Summary
Furanic compounds, including those similar to “5-[(4-Isopropylphenoxy)methyl]-2-furoic acid”, are known for their reactivity and are among the best-known substitutes for petroleum derivatives . They are identified among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors .
Methods of Application
Biocatalytic and fermentative methods have been explored for the bioconversion of furans . For example, the combination of galactose oxidase from Dactylium dendroides, catalase, and horseradish peroxidase (HRP), in optimized conditions, obtained a 92% yield of DFF from 5-HMF .
Results or Outcomes
The use of these biocatalytic methods has resulted in processes of lower cost and low environmental impact . The yield of DFF from 5-HMF was as high as 92% .
Suzuki–Miyaura Coupling in Organic Chemistry
Application Summary
Although not directly related to “5-[(4-Isopropylphenoxy)methyl]-2-furoic acid”, Suzuki–Miyaura (SM) coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses organoboron reagents, which could potentially include derivatives of the compound .
Methods of Application
The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Results or Outcomes
The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Synthesis of Orally Active Antidiabetic Vanadyl Complex
Application Summary
2-Furoic acid has been used in the synthesis of an orally active antidiabetic vanadyl complex .
Methods of Application
The specific methods of application are not provided in the source .
Results or Outcomes
The synthesized vanadyl complex is orally active and has potential applications in the treatment of diabetes .
Synthesis of Biocompatible Multifunctional Dextran Furoate Nanospheres
Application Summary
2-Furoic acid has been used in the synthesis of biocompatible multifunctional dextran furoate nanospheres .
Results or Outcomes
The synthesized nanospheres are biocompatible and multifunctional, suggesting potential applications in various fields such as drug delivery .
Pharmacological Applications of 2,5-Furandicarboxylic Acid
Application Summary
2,5-Furandicarboxylic acid (FDCA), a furanic compound, has been applied in pharmacology .
Methods of Application
FDCA’s diethyl ester has been shown to have a strong anaesthetic action similar to cocaine . Dicalcium 2,5-furandicarboxylate has been shown to inhibit the growth of Bacillus megatorium .
Results or Outcomes
Screening studies on FDCA-derived anilides showed their important anti-bacterial action .
Manufacture and Uses of Furan Platform Chemicals
Application Summary
Furan platform chemicals (FPCs), including furfural and 5-hydroxy-methylfurfural, are directly available from biomass .
Results or Outcomes
The manufacture and uses of FPCs have been explored, with 2,5-furandicarboxylic acid being a secondary FPC moving from the lab to large-scale manufacture .
Eigenschaften
IUPAC Name |
5-[(4-propan-2-ylphenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-10(2)11-3-5-12(6-4-11)18-9-13-7-8-14(19-13)15(16)17/h3-8,10H,9H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHXCKRZEMAPMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901188379 |
Source


|
| Record name | 5-[[4-(1-Methylethyl)phenoxy]methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Isopropylphenoxy)methyl]-2-furoic acid | |
CAS RN |
406470-58-4 |
Source


|
| Record name | 5-[[4-(1-Methylethyl)phenoxy]methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=406470-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[4-(1-Methylethyl)phenoxy]methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


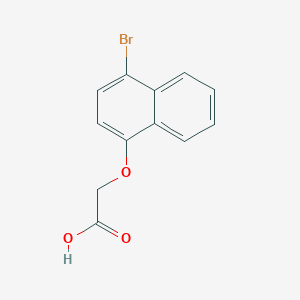
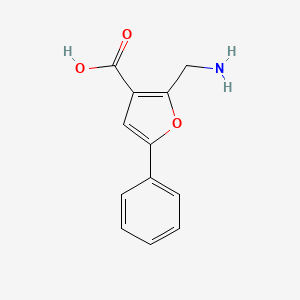
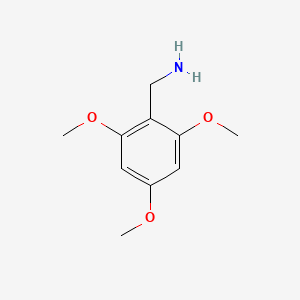

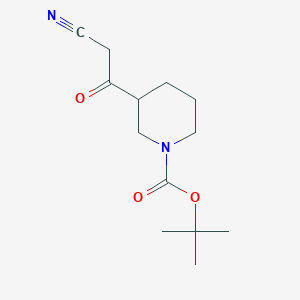
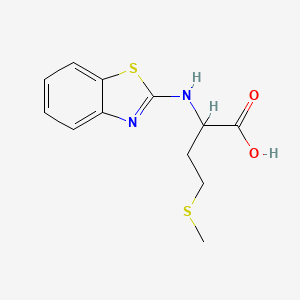
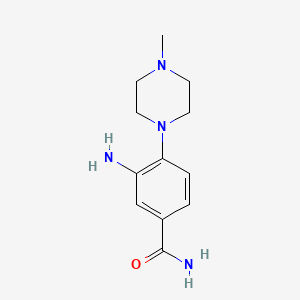
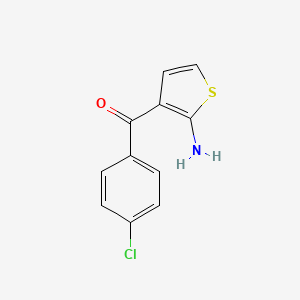
![3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1268993.png)
